molecular formula C12H6Cl4 B1595031 2,3',4',5'-Tetrachlorobiphenyl CAS No. 70362-48-0

2,3',4',5'-Tetrachlorobiphenyl

Cat. No. B1595031
CAS RN: 70362-48-0
M. Wt: 292 g/mol
InChI Key: QILUYCYPNYWMIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Anaerobic cultures capable of reductively dechlorinating 2,3’,4’,5’-Tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .


Molecular Structure Analysis

The molecular formula of 2,3’,4’,5’-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene . The InChI is InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H .


Chemical Reactions Analysis

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Rates of dechlorination of 2,3’,4’,5’-Tetrachlorobiphenyl (PCB 61) to 2,3’,5’-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, were measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells (>10 6 cells mL –1) .


Physical And Chemical Properties Analysis

The molecular weight of 2,3’,4’,5’-Tetrachlorobiphenyl is 292.0 g/mol .

Scientific Research Applications

1. Biodegradation by Microorganisms

Van Dort and Bedard (1991) studied the metabolic fate of tetrachlorobiphenyl using methanogenic pond sediment. They found that 2,3,5,6-tetrachlorobiphenyl was dechlorinated by anaerobic microorganisms, leading to the formation of less chlorinated biphenyls. This study demonstrates the potential for bioremediation of polychlorinated biphenyls (PCBs) in environmental settings (Van Dort & Bedard, 1991).

2. Aerobic Degradation by Bacterial Strains

Adebusoye et al. (2008) investigated the cometabolic degradation of polychlorinated biphenyls (PCBs), including 2,3',4',5'-tetrachlorobiphenyl, by Ralstonia and Pseudomonas strains. These strains showed significant degradation of tetrachlorobiphenyls, indicating their utility in bioremediation processes (Adebusoye et al., 2008).

3. Metabolic Pathways in Mammals

Forgue and Allen (1982) identified an arene oxide metabolite of tetrachlorobiphenyl, indicating that these compounds undergo complex metabolic processes in mammalian systems. This research provides insight into the biotransformation pathways of PCBs in mammals (Forgue & Allen, 1982).

4. Environmental Persistence and Degradation

Bedard, Bunnell, and Smullen (1996) added tetrachlorobiphenyl to sediment samples to stimulate the dechlorination of PCBs. Their findings show the possibility of enhancing microbial processes to reduce the persistence of PCBs in contaminated environments (Bedard, Bunnell, & Smullen, 1996).

5. Chemical Synthesis and Analysis

Er et al. (2009) developed a new synthesis method for 3,3',4,4'-tetrachlorobiphenyl, enabling the production of fluorescent bibenzimidazolium salts. This research expands the utility of tetrachlorobiphenyl derivatives in the field of chemical synthesis (Er et al., 2009).

ConclusionThe scientific research on 2,3',4',5'-Tetrachlorobiphenyl spans various areas, including biodegradation by microorganisms, aerobic degradation by specific bacterial strains, understanding of metabolic pathways in mammals, strategies for environmental dechlorination and persistence reduction, and advancements in chemical synthesis. This diverse range of studies highlights the compound's relevance in environmental science, toxicology

Scientific Research Applications of 2,3',4',5'-Tetrachlorobiphenyl

Biodegradation and Environmental Impact

  • Anaerobic Microbial Dechlorination : Van Dort and Bedard (1991) demonstrated the ortho dechlorination of 2,3,5,6-tetrachlorobiphenyl by anaerobic microorganisms. This study highlights the potential of microbial processes in the biodegradation of polychlorinated biphenyls (PCBs) in environmental settings (Van Dort & Bedard, 1991).

  • Aerobic Degradation by Bacterial Cultures : Adebusoye et al. (2008) observed significant metabolism of 2,3',4',5'-tetrachlorobiphenyl by Ralstonia sp. SA-5 and Pseudomonas sp. SA-6, indicating their potential in PCB bioremediation (Adebusoye et al., 2008).

Metabolic Pathways and Toxicity Studies

  • Metabolite Identification in Mammals : Forgue and Allen (1982) identified an arene oxide metabolite of tetrachlorobiphenyl in mammalian liver microsomes, shedding light on its metabolic pathways in mammals (Forgue & Allen, 1982).

  • Toxicity in Biological Systems : Brunström and Darnerud (1983) studied the toxicity and distribution of 3,3',4,4'-tetrachlorobiphenyl in chick embryos, providing insights into its potential teratogenic effects (Brunström & Darnerud, 1983).

Safety And Hazards

2,3’,4’,5’-Tetrachlorobiphenyl was found to bioaccumulate and cause harmful health effects . It is recommended to keep away from foodstuffs, beverages and feed . Wash hands before breaks and at the end of work . Store protective clothing separately .

Future Directions

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .

properties

IUPAC Name

1,2,3-trichloro-5-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUYCYPNYWMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867919
Record name 2,3',4',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4',5'-Tetrachlorobiphenyl

CAS RN

70362-48-0
Record name PCB 76
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4',5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
857
Citations
DB Carlson, DE Williams - Environmental Toxicology and …, 2001 - Wiley Online Library
Many natural and synthetic xenobiotics are known to interact with endocrine systems of animals. Various hydroxylated metabolites of persistent polychlorinated biphenyl contaminants (…
Number of citations: 53 setac.onlinelibrary.wiley.com
T Yan, TM LaPara, PJ Novak - FEMS microbiology ecology, 2006 - academic.oup.com
Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine. Two …
Number of citations: 94 academic.oup.com
NJ Lombard, U Ghosh, BV Kjellerup… - … science & technology, 2014 - ACS Publications
The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase. …
Number of citations: 27 pubs.acs.org
N Koga, N Kikuichi, T Kanamaru, H Kuroki, K Matsusue… - Chemosphere, 1998 - Elsevier
The metabolism of 2,3′,4′,5-tetrachlorobiphenyl (TCB) was compared using liver microsomes and six isoforms of cytochrome P450 purified from rats, guinea pigs and hamsters. In …
Number of citations: 29 www.sciencedirect.com
X Liu, H Wan, Y Xue, C Feng, C Wei - RSC advances, 2017 - pubs.rsc.org
Despite the growing interest in exploiting low-voltage electric fields for bioremediation of chlorinated contaminants, little information is known about whether iron-rich minerals, naturally …
Number of citations: 10 pubs.rsc.org
H Wan, X Yi, X Liu, C Feng, Z Dang, C Wei - Environmental Pollution, 2018 - Elsevier
Applying an electric field to stimulate the microbial reductive dechlorination of polychlorinated biphenyls (PCBs) represents a promising approach for bioremediation of PCB-…
Number of citations: 13 www.sciencedirect.com
J Lund, O Andersson, E Ripe - Toxicology and applied pharmacology, 1986 - Elsevier
Bronchoalveolar lavage (BAL) was performed in a group of healthy subjects (10 smokers and 10 nonsmokers) and the recovered fluid was shown to contain specific binding sites for a …
Number of citations: 33 www.sciencedirect.com
Å Bergman, I Bamford… - Journal of Labelled …, 1981 - Wiley Online Library
[ 14 C] Aniline hydrogen sulphate was acetylated, and the acetanilide obtained was chlorinated with N‐chlorosuccinimide to 2‐chloro, 4‐chloro‐ and 2, 4‐dichloroacet[ 14 C] anilide. …
Q Wu, TR Pulliam Holoman, S Schreier… - 99th Annual Meeting …, 1999 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM A 2, 3, 4, 5-TETRACHLOROBIPHENYL-DECHLORINATING ENRICHMENT CULTURE SUSTAINED IN A DEFINED, SEDIMENT-FREE …
Number of citations: 1 hero.epa.gov
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com

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